4-Amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromene-5-carbonitrile
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Overview
Description
4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with acetic acid under reflux conditions in the presence of phosphorus oxychloride (POCl3) as a chlorinating agent . The reaction is carried out at elevated temperatures, typically around 100°C to 150°C, to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetic acid, dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Indole Derivatives: Indole derivatives also possess heterocyclic structures and are known for their diverse biological activities.
Uniqueness
What sets 4-amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromen-5-yl cyanide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-amino-7,7-dimethyl-1,3-dioxo-6,9-dihydrofuro[3,4-h]isochromene-5-carbonitrile |
InChI |
InChI=1S/C14H12N2O4/c1-14(2)3-6-7(4-15)11(16)10-9(8(6)5-19-14)12(17)20-13(10)18/h3,5,16H2,1-2H3 |
InChI Key |
HIFPDOZLKICRAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C3=C(C(=C2C#N)N)C(=O)OC3=O)C |
Origin of Product |
United States |
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